molecular formula C8H4BrClN2 B1601176 3-Bromo-4-chlorocinnoline CAS No. 80334-78-7

3-Bromo-4-chlorocinnoline

Cat. No.: B1601176
CAS No.: 80334-78-7
M. Wt: 243.49 g/mol
InChI Key: YPGFPMWREAJURA-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C₈H₄BrClN₂ It is a derivative of cinnoline, which is a nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chlorocinnoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the binding of this compound to cytochrome P450 can inhibit its enzymatic activity, thereby affecting the metabolism of other substrates. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation . In vitro studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vivo studies have also demonstrated that the temporal effects of this compound can vary depending on the dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with different dosages leading to varying outcomes . At low doses, this compound may have minimal effects on cellular function, while higher doses can result in significant changes in cellular processes. For example, high doses of this compound may lead to toxic effects, such as cell death or tissue damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . One key pathway is the cytochrome P450-mediated metabolism, where this compound can act as a substrate or inhibitor. This interaction can influence the overall metabolic flux and the levels of specific metabolites. Additionally, this compound may affect other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating the activity of key enzymes involved in these processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. For example, certain transporters may actively transport this compound into the cell, while binding proteins may sequester it in specific organelles. The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-chlorocinnoline can be synthesized through various methods. One common approach involves the bromination and chlorination of cinnoline derivatives. For instance, the reaction of 3-bromo-4(1)-cinnoline with copper(I) cyanide in pyridine yields 1,4-dihydro-4-oxocinnoline-3-carbonitrile, which can be converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation and condensation reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorocinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

3-Bromo-4-chlorocinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorocinnoline involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. The exact pathways and molecular targets depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine and chlorine substituents on the cinnoline ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3-bromo-4-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGFPMWREAJURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508446
Record name 3-Bromo-4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80334-78-7
Record name 3-Bromo-4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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